molecular formula C13H11Cl4NSi B11946277 2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine CAS No. 18359-50-7

2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine

Cat. No.: B11946277
CAS No.: 18359-50-7
M. Wt: 351.1 g/mol
InChI Key: JZSSBJYOEBYEHG-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine is a chemical compound with the molecular formula C13H11Cl4NSi. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of four chlorine atoms and a dimethyl(phenyl)silyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the dimethyl(phenyl)silyl group. One common method involves the use of pyridine as a starting material, which is then subjected to chlorination using chlorine gas or other chlorinating agents under controlled conditions. The resulting tetrachloropyridine is then reacted with dimethyl(phenyl)silyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle the chlorination reactions safely and efficiently. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other groups.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in biochemical studies to investigate the interactions of pyridine derivatives with biological molecules.

    Industry: The compound is used in the production of agrochemicals, such as insecticides and herbicides, due to its reactivity and stability.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine involves its interaction with specific molecular targets. The chlorine atoms and the dimethyl(phenyl)silyl group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetrachloropyridine: Lacks the dimethyl(phenyl)silyl group but has similar chlorination patterns.

    4-(Dimethyl(phenyl)silyl)pyridine: Lacks the chlorine atoms but has the dimethyl(phenyl)silyl group.

    Pentachloropyridine: Contains an additional chlorine atom compared to 2,3,5,6-Tetrachloro-4-(dimethyl(phenyl)silyl)pyridine.

Uniqueness

This compound is unique due to the combination of its chlorination pattern and the presence of the dimethyl(phenyl)silyl group. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications that similar compounds may not be able to achieve.

Properties

CAS No.

18359-50-7

Molecular Formula

C13H11Cl4NSi

Molecular Weight

351.1 g/mol

IUPAC Name

dimethyl-phenyl-(2,3,5,6-tetrachloropyridin-4-yl)silane

InChI

InChI=1S/C13H11Cl4NSi/c1-19(2,8-6-4-3-5-7-8)11-9(14)12(16)18-13(17)10(11)15/h3-7H,1-2H3

InChI Key

JZSSBJYOEBYEHG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C2=C(C(=NC(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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